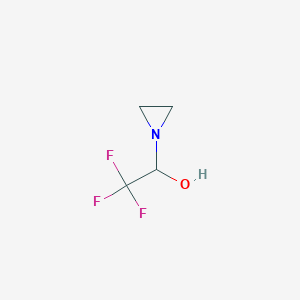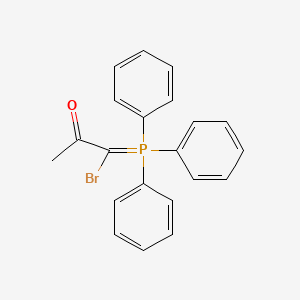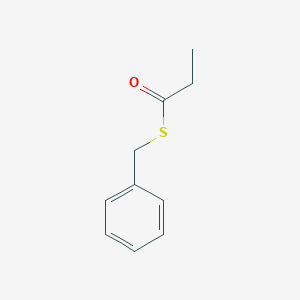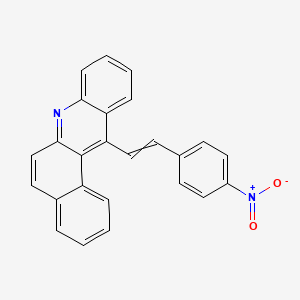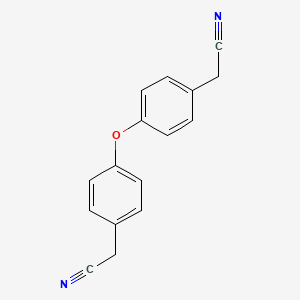
2,2'-(Oxydibenzene-4,1-diyl)diacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Oxydibenzene-4,1-diyl)diacetonitrile is an organic compound with the molecular formula C16H12N2O It is characterized by the presence of two acetonitrile groups attached to a central oxydibenzene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Oxydibenzene-4,1-diyl)diacetonitrile typically involves the reaction of 4,4’-dihydroxybiphenyl with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as methanol. The process can be summarized as follows:
Starting Materials: 4,4’-dihydroxybiphenyl and acetonitrile.
Catalyst: A suitable catalyst, such as a base or acid, to facilitate the reaction.
Solvent: Methanol or another appropriate solvent.
Reaction Conditions: Elevated temperatures, typically around 80-100°C.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Oxydibenzene-4,1-diyl)diacetonitrile may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Oxydibenzene-4,1-diyl)diacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,2’-(Oxydibenzene-4,1-diyl)diacetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-(Oxydibenzene-4,1-diyl)diacetonitrile involves its interaction with specific molecular targets. The nitrile groups can participate in nucleophilic addition reactions, while the aromatic rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
2,2’-(Oxydibenzene-4,1-diyl)dioxirane: Similar structure but with oxirane groups instead of nitrile groups.
2,2’-(Cyclohexane-1,1-diyl)diacetonitrile: Contains a cyclohexane ring instead of an oxydibenzene structure.
Uniqueness
2,2’-(Oxydibenzene-4,1-diyl)diacetonitrile is unique due to its specific combination of nitrile groups and an oxydibenzene core, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
14974-56-2 |
|---|---|
Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-[4-[4-(cyanomethyl)phenoxy]phenyl]acetonitrile |
InChI |
InChI=1S/C16H12N2O/c17-11-9-13-1-5-15(6-2-13)19-16-7-3-14(4-8-16)10-12-18/h1-8H,9-10H2 |
InChI Key |
IIAHESVPVNTKBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OC2=CC=C(C=C2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


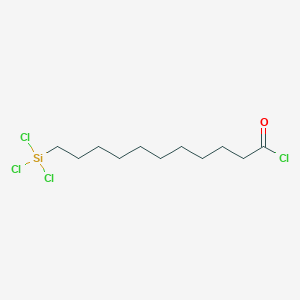
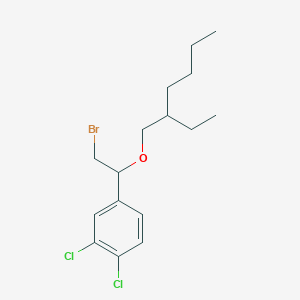
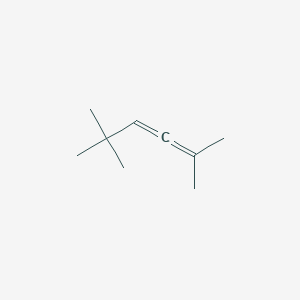
![4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14699739.png)
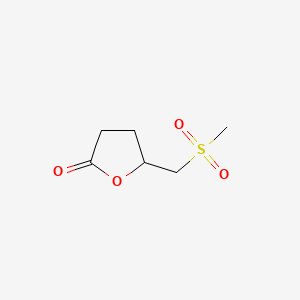
![1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one](/img/structure/B14699747.png)
![1-Propanol, 3-[(4-aminobutyl)amino]-](/img/structure/B14699751.png)
![(1R)-3-(Hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14699756.png)
